Egfr-IN-48

Description

Egfr-IN-48 (Catalog No. HY-143445) is a potent and orally active epidermal growth factor receptor (EGFR) inhibitor with demonstrated selectivity across EGFR variants. It exhibits inhibitory activity against EGFR mutants, including EGFR<sup>d19/TM/CS</sup> (IC50 = 0.193 nM), EGFR<sup>LR/TM/CS</sup> (IC50 = 0.251 nM), and wild-type EGFR<sup>WT</sup> (IC50 = 10.4 nM) . This compound has a purity of >98% and is available in 1 mg and 5 mg quantities for preclinical research.

Key physicochemical properties of This compound include:

- Molecular Weight: Not explicitly provided in the evidence, but inferred from related compounds (e.g., 253.47–235.27 g/mol for structurally similar inhibitors) .

- LogP: Predicted values vary between 1.89 (iLOGP) and 3.46 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.0209 mg/mL (0.0000823 mol/L), classified as moderately soluble .

Properties

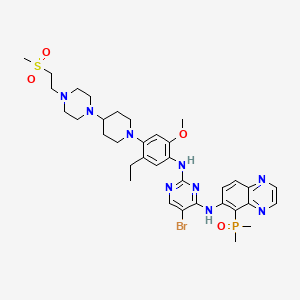

Molecular Formula |

C35H47BrN9O4PS |

|---|---|

Molecular Weight |

800.8 g/mol |

IUPAC Name |

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[5-ethyl-2-methoxy-4-[4-[4-(2-methylsulfonylethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C35H47BrN9O4PS/c1-6-24-21-29(31(49-2)22-30(24)45-13-9-25(10-14-45)44-17-15-43(16-18-44)19-20-51(5,47)48)41-35-39-23-26(36)34(42-35)40-28-8-7-27-32(38-12-11-37-27)33(28)50(3,4)46/h7-8,11-12,21-23,25H,6,9-10,13-20H2,1-5H3,(H2,39,40,41,42) |

InChI Key |

VFCRMLIPZXPGDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCS(=O)(=O)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Egfr-IN-48 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-48 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Egfr-IN-48 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Egfr-IN-48 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the ATP-binding sites of the EGFR, which are crucial for its kinase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Egfr-IN-48 's profile, we compare it with two structurally and functionally related compounds from the provided evidence:

Compound A (CAS 63069-48-7)

- Molecular Formula : C6H5ClIN

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 1.89–3.46 (similar range to this compound) . Solubility: 0.0209 mg/mL (identical to this compound) .

- Synthetic Route : Involves pyridine and chlorotrimethylsilane under reflux conditions .

Compound B (CAS 1046861-20-4)

- Molecular Formula : C6H5BBrClO2

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 0.61–2.15 (lower than this compound, implying reduced lipophilicity) . Solubility: 0.24 mg/mL (higher than this compound) . CYP Inhibition: None reported, indicating a cleaner pharmacokinetic profile .

- Synthetic Route : Utilizes palladium catalysts in tetrahydrofuran/water .

Comparative Data Table

| Property | This compound | Compound A (CAS 63069-48-7) | Compound B (CAS 1046861-20-4) |

|---|---|---|---|

| EGFR<sup>d19/TM/CS</sup> IC50 | 0.193 nM | N/A | N/A |

| LogP (XLOGP3) | 3.46 | 3.46 | 2.15 |

| Solubility (mg/mL) | 0.0209 | 0.0209 | 0.24 |

| CYP Inhibition | Not reported | CYP1A2, CYP2C9 | None |

| BBB Permeability | Yes | Yes | Yes |

Key Findings

Potency: this compound exhibits superior EGFR inhibition (sub-nanomolar IC50) compared to Compounds A and B, which lack reported EGFR activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.